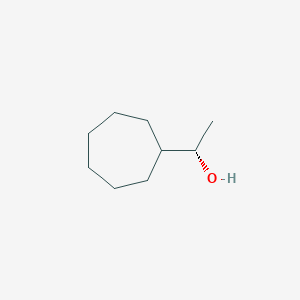
(1S)-1-cycloheptylethan-1-ol
Descripción general
Descripción
(1S)-1-Cycloheptylethan-1-ol, also known as (1S)-1-cycloheptylethanol or C7H14OH, is an organic compound with a molecular formula of C7H14OH. It is a straight-chain alcohol, which is a type of alcohol made up of a linear chain of carbon atoms with a hydroxyl group attached to the end. C7H14OH is an important chemical compound used in a variety of scientific and industrial applications. This compound has a wide range of uses, including as a solvent, a fuel additive, and a surfactant.
Aplicaciones Científicas De Investigación
1. Synthesis and Chemical Reactions
- Epoxidation and Nucleophilic Reactions : Research by Kozma, Cristea, and Müller (2004) demonstrated the synthesis of trans-epoxides from terpinen-4-ol, a compound structurally related to (1S)-1-cycloheptylethan-1-ol, and their reactions with nucleophilic reagents, following the Fürst-Plattner rule for cyclohexene epoxides (Kozma, Cristea, & Müller, 2004).
- Ring-Opening Reactions : Lautens, Frutos, and Stammers (1999) explored the ring-opening of oxabicycles, compounds related to (1S)-1-cycloheptylethan-1-ol, to produce cycloheptenes, showcasing the regio- and stereoselectivity of these reactions (Lautens, Frutos, & Stammers, 1999).
2. Microwave-Assisted Synthesis
- Cycloheptene Derivatives Synthesis : Li, Kyne, and Ovaska (2007) highlighted the use of 1-alkenyl-4-pentyn-1-ol systems in microwave-assisted synthesis to create cycloheptene derivatives, demonstrating the efficiency and stereoselectivity of this method (Li, Kyne, & Ovaska, 2007).
3. Photosensitization Studies
- cis-trans Photoisomerization : Research by Inoue, Ueoka, Kuroda, and Hakushi (1983) on the photosensitization of cycloheptene, a structurally related compound to (1S)-1-cycloheptylethan-1-ol, revealed insights into the cis-trans photoisomerization process and the stability of trans-cycloheptene at low temperatures (Inoue, Ueoka, Kuroda, & Hakushi, 1983).
4. Molecular Recognition Applications
- Chiral Solvating Agents : Khanvilkar and Bedekar (2018) utilized optically pure cyclohexan-1-ol derivatives as chiral solvating agents for molecular recognition, detectable by NMR or fluorescence spectroscopy, demonstrating the potential for (1S)-1-cycloheptylethan-1-ol in similar applications (Khanvilkar & Bedekar, 2018).
5. Enzymatic Reactions in Organic Solvents
- Stereoselective Oxidation and Reduction : Nakamura, Inoue, Matsuda, and Misawa (1999) demonstrated the use of immobilized Geotrichum candidum for stereoselective oxidation and reduction in organic solvents, relevant to the transformation of compounds like (1S)-1-cycloheptylethan-1-ol (Nakamura, Inoue, Matsuda, & Misawa, 1999).
Propiedades
IUPAC Name |
(1S)-1-cycloheptylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-8(10)9-6-4-2-3-5-7-9/h8-10H,2-7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFFEJPHIAXMP-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-cycloheptylethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



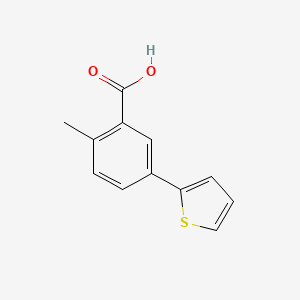
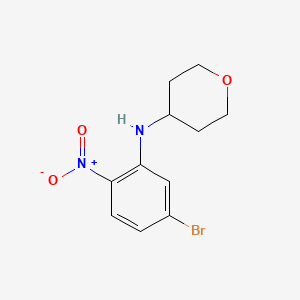
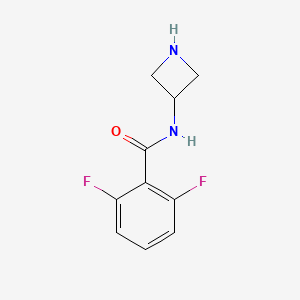
![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)
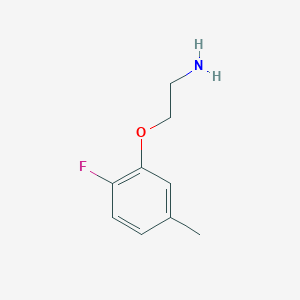
![tert-butyl 2H-benzo[b][1,4]thiazine-4(3H)-carboxylate](/img/structure/B1400081.png)
![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)
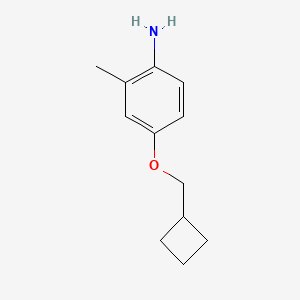
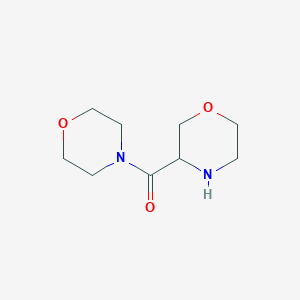
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
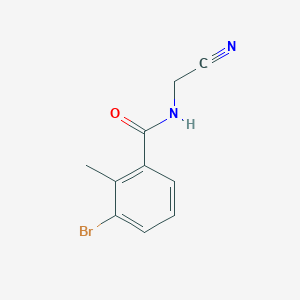
![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)